molecular formula C10H14O2 B14736052 [4-(Propan-2-yl)phenyl]methaneperoxol CAS No. 5699-45-6

[4-(Propan-2-yl)phenyl]methaneperoxol

Cat. No.: B14736052
CAS No.: 5699-45-6
M. Wt: 166.22 g/mol
InChI Key: SHBKBGXZURNPEV-UHFFFAOYSA-N
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Description

[4-(Propan-2-yl)phenyl]methaneperoxol is an organic compound characterized by the presence of a peroxide group attached to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propan-2-yl)phenyl]methaneperoxol typically involves the reaction of [4-(Propan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the peroxide group. The reaction can be represented as follows:

[ \text{[4-(Propan-2-yl)phenyl]methanol} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

[4-(Propan-2-yl)phenyl]methaneperoxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.

    Reduction: Under specific conditions, the peroxide group can be reduced to form [4-(Propan-2-yl)phenyl]methanol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are often employed.

Major Products Formed

    Oxidation: Formation of [4-(Propan-2-yl)phenyl]methanol.

    Reduction: Conversion back to [4-(Propan-2-yl)phenyl]methanol.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(Propan-2-yl)phenyl]methaneperoxol is used as an oxidizing agent in organic synthesis. Its ability to introduce oxygen into organic molecules makes it valuable for various synthetic pathways.

Biology

In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes. It is used to investigate the mechanisms of peroxide-induced cell damage and apoptosis.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress. Its ability to modulate oxidative pathways is of significant interest.

Industry

Industrially, this compound is used in the formulation of bleaching agents and disinfectants

Mechanism of Action

The mechanism of action of [4-(Propan-2-yl)phenyl]methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various cellular components, leading to oxidative damage. The molecular targets include lipids, proteins, and nucleic acids, which can result in cell death or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Hydrogen Peroxide: A simple peroxide with similar oxidizing properties.

    Benzoyl Peroxide: Another organic peroxide used in acne treatment and polymerization reactions.

    Cumene Hydroperoxide: Used in the production of phenol and acetone.

Uniqueness

[4-(Propan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which combines the properties of a phenyl ring with an isopropyl group and a peroxide moiety. This combination imparts distinct reactivity and stability compared to other peroxides.

Properties

CAS No.

5699-45-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(hydroperoxymethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C10H14O2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,11H,7H2,1-2H3

InChI Key

SHBKBGXZURNPEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COO

Origin of Product

United States

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